1-Hydroxynaphthalene-2-carbonyl chloride
Overview
Description
1-Hydroxynaphthalene-2-carbonyl chloride is an organic compound with the molecular formula C11H7ClO2 and a molecular weight of 206.63 g/mol . It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the first position and a carbonyl chloride group at the second position on the naphthalene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactive functional groups.
Preparation Methods
1-Hydroxynaphthalene-2-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-hydroxynaphthalene with thionyl chloride (SOCl2) under controlled conditions . The reaction typically proceeds as follows:
1-Hydroxynaphthalene+SOCl2→1-Hydroxynaphthalene-2-carbonyl chloride+HCl+SO2
The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the product. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Hydroxynaphthalene-2-carbonyl chloride undergoes various chemical reactions due to its reactive carbonyl chloride group. Some of the common types of reactions include:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the carbonyl chloride group to a hydroxymethyl group.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, leading to the formation of various heterocyclic compounds.
Major products formed from these reactions include amides, esters, thioesters, and heterocyclic compounds, which are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
1-Hydroxynaphthalene-2-carbonyl chloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of 1-hydroxynaphthalene-2-carbonyl chloride largely depends on its reactivity with various biological targets. In medicinal chemistry, it acts as a precursor for the synthesis of compounds that can inhibit specific enzymes or proteins involved in disease pathways . For example, derivatives of this compound have been shown to inhibit the activity of c-Jun N-terminal kinases (JNKs), which play a role in cancer cell proliferation and survival . The molecular targets and pathways involved include enzyme inhibition, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
1-Hydroxynaphthalene-2-carbonyl chloride can be compared with other similar compounds such as 1-hydroxynaphthalene-2-carboxylic acid and 1-hydroxynaphthalene-2-carboxanilides . While all these compounds share the naphthalene core structure, their functional groups confer different reactivities and applications:
1-Hydroxynaphthalene-2-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, making it less reactive but more suitable for applications requiring mild reaction conditions.
1-Hydroxynaphthalene-2-carboxanilides: These derivatives are known for their biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its high reactivity, making it a versatile intermediate for the synthesis of a wide range of organic compounds.
Properties
IUPAC Name |
1-hydroxynaphthalene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-11(14)9-6-5-7-3-1-2-4-8(7)10(9)13/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDWGIMWXKYYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515505 | |
Record name | 1-Hydroxynaphthalene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20515505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38077-69-9 | |
Record name | 1-Hydroxynaphthalene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20515505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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